molecular formula C15H22O7S B13718833 Tos-PEG3-methyl ester

Tos-PEG3-methyl ester

Cat. No.: B13718833
M. Wt: 346.4 g/mol
InChI Key: YTDWINDLRWJVDI-UHFFFAOYSA-N
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Description

Tos-PEG3-methyl ester is a polyethylene glycol (PEG) linker with tosyl and methyl ester moieties. The tosyl group is known for being an excellent leaving group in nucleophilic substitution reactions, while the hydrophilic PEG linker enhances the water solubility of the compound. The methyl ester can be hydrolyzed under strong basic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tos-PEG3-methyl ester typically involves the reaction of a PEG derivative with tosyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually produced under cGMP (current Good Manufacturing Practice) conditions to meet the requirements for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

Tos-PEG3-methyl ester primarily undergoes nucleophilic substitution reactions due to the presence of the tosyl group. The methyl ester moiety can be hydrolyzed to form the corresponding carboxylic acid under basic conditions .

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Hydrolysis: The methyl ester can be hydrolyzed using strong bases such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions

Major Products

    Nucleophilic Substitution: The major products are PEG derivatives with various functional groups replacing the tosyl group.

    Hydrolysis: The major product is the corresponding PEG carboxylic acid

Scientific Research Applications

Tos-PEG3-methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Employed in the modification of biomolecules to enhance their solubility and stability.

    Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Tos-PEG3-methyl ester involves its ability to act as a linker or spacer in various chemical and biological systemsThe PEG moiety enhances solubility and biocompatibility, making it suitable for use in drug delivery and other biomedical applications .

Comparison with Similar Compounds

Similar Compounds

    Tos-PEG4-methyl ester: Similar structure but with an additional ethylene glycol unit, providing increased flexibility and solubility.

    Tos-PEG2-methyl ester: Shorter PEG chain, resulting in lower solubility and flexibility compared to Tos-PEG3-methyl ester

Uniqueness

This compound is unique due to its balanced PEG chain length, which offers an optimal combination of solubility, flexibility, and reactivity. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C15H22O7S

Molecular Weight

346.4 g/mol

IUPAC Name

methyl 3-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]propanoate

InChI

InChI=1S/C15H22O7S/c1-13-3-5-14(6-4-13)23(17,18)22-12-11-21-10-9-20-8-7-15(16)19-2/h3-6H,7-12H2,1-2H3

InChI Key

YTDWINDLRWJVDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCC(=O)OC

Origin of Product

United States

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